molecular formula C19H20O3 B11833824 Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- CAS No. 56327-09-4

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)-

Cat. No.: B11833824
CAS No.: 56327-09-4
M. Wt: 296.4 g/mol
InChI Key: MIAIPHHXBHUZOI-UHFFFAOYSA-N
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Description

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- is a complex organic compound that features a cyclohexanone core with an acetyloxy methyl group and a naphthalenyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Cyclohexanone Core: Cyclohexanone is prepared through the oxidation of cyclohexanol using oxidizing agents such as sodium hypochlorite or chromic acid.

    Introduction of the Acetyloxy Methyl Group: The acetyloxy methyl group can be introduced via esterification. This involves reacting cyclohexanone with acetic anhydride in the presence of a catalyst such as sulfuric acid.

    Attachment of the Naphthalenyl Group: The naphthalenyl group is introduced through a Friedel-Crafts acylation reaction, where naphthalene is reacted with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as distillation and crystallization are often employed to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The acetyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- involves its interaction with specific molecular targets. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The acetyloxy group may undergo hydrolysis, releasing acetic acid and the active naphthalenyl derivative, which can then interact with cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone, 4-methyl-: Similar in structure but lacks the acetyloxy and naphthalenyl groups.

    Cyclohexanone, 4-ethyl-: Similar but with an ethyl group instead of the acetyloxy and naphthalenyl groups.

    Cyclohexanone, 4-phenyl-: Contains a phenyl group instead of the naphthalenyl group.

Uniqueness

Cyclohexanone, 4-[(acetyloxy)methyl]-4-(1-naphthalenyl)- is unique due to the presence of both the acetyloxy methyl and naphthalenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

56327-09-4

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

(1-naphthalen-1-yl-4-oxocyclohexyl)methyl acetate

InChI

InChI=1S/C19H20O3/c1-14(20)22-13-19(11-9-16(21)10-12-19)18-8-4-6-15-5-2-3-7-17(15)18/h2-8H,9-13H2,1H3

InChI Key

MIAIPHHXBHUZOI-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCC1(CCC(=O)CC1)C2=CC=CC3=CC=CC=C32

Origin of Product

United States

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